molecular formula C12H17ClN2O2S B1444534 2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine CAS No. 1316222-83-9

2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine

Cat. No.: B1444534
CAS No.: 1316222-83-9
M. Wt: 288.79 g/mol
InChI Key: WYGDNQPYLFKQDT-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine (CAS 1316222-83-9) is a chemical compound offered with a documented purity of 97% . It features a complex molecular structure that incorporates both pyridine and pyrrolidine rings, a combination known in medicinal chemistry to enhance biological activity and selectivity for specific targets . Compounds containing the pyridine nucleus are recognized in scientific literature for their broad therapeutic potential, particularly as antimicrobial and antiviral agents . The presence of a methylsulfonyl group on the pyrrolidine nitrogen can significantly influence the molecule's physicochemical properties, potentially improving its interaction with biological proteins and its water solubility . This makes it a valuable intermediate for researchers in drug discovery, especially for synthesizing and screening novel compounds against resistant pathogens or viruses. The specific geometry conferred by its hybrid structure defines its interaction with target proteins, making it a sophisticated building block for developing new therapeutic candidates . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-4-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)5-4-10-6-7-14-12(13)9-10/h6-7,9,11H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGDNQPYLFKQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CCC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis generally involves:

  • Preparation of the 2-chloropyridine intermediate.
  • Functionalization at the 4-position of the pyridine ring with an ethyl linker.
  • Introduction of the 1-(methylsulfonyl)pyrrolidin-2-yl substituent via nucleophilic substitution or coupling reactions.

This approach aligns with known methods for chloropyridine derivatives and sulfonylated amines.

Preparation of 2-Chloropyridine Core

According to patent EP0462639A1, 2-chloropyridine derivatives are typically prepared via chlorination reactions or by using suitable chlorinated pyridine precursors. The process conditions include:

  • Solvents: Lower alcohols (methanol, ethanol, isopropanol), ketones (acetone), chlorinated hydrocarbons (dichloromethane, 1,2-dichloroethane), or aromatic hydrocarbons (toluene).
  • Reaction temperature: 0°C to 110°C, preferably 20°C to 60°C.
  • Use of hydrogen chloride in equimolar or excess amounts to facilitate chlorination or intermediate formation.

These conditions provide a robust platform for preparing 2-chloropyridine intermediates with high selectivity and yield.

Coupling of Pyrrolidinyl Ethyl Side Chain to Pyridine

The key step involves the attachment of the 1-(methylsulfonyl)pyrrolidin-2-yl ethyl group to the 4-position of the 2-chloropyridine.

  • This can be achieved by nucleophilic substitution of the 4-position chloro group on pyridine with a suitable nucleophile containing the pyrrolidinyl ethyl moiety.
  • Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to couple the amine-functionalized pyrrolidine derivative to the chloropyridine.

Representative Synthetic Procedure from Related Compounds

From the patent WO2014147504A2 and related literature, the preparation of methylsulfonyl-substituted pyridine derivatives often involves:

  • Starting with 2-chloro-4-(methylsulfonyl)benzoic acid or similar sulfonylated aromatic acids.
  • Activation of the acid group using coupling agents such as HATU, EDCI, or triphosphinane derivatives in solvents like DMF or dichloromethane.
  • Subsequent coupling with amine-containing heterocycles under mild conditions at room temperature for extended periods (e.g., 24-48 hours).
  • Purification by column chromatography or recrystallization.

This methodology is adaptable to the synthesis of 2-chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine by selecting the appropriate amine and acid precursors.

Data Table Summarizing Key Reaction Parameters

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
1 Chlorination / Preparation of 2-chloropyridine Hydrogen chloride, chlorination agents Isopropanol, DCM, toluene 20-60°C High Based on EP0462639A1
2 Sulfonylation of pyrrolidine Methylsulfonyl chloride or oxidation of methylthio precursor DCM, THF Room temp to reflux Moderate Standard sulfonylation chemistry
3 Coupling of pyrrolidinyl ethyl to pyridine HATU, EDCI, or triphosphinane coupling agents; base (e.g., triethylamine) DMF, DCM RT - 50°C 40-85% Adapted from WO2014147504A2 and ambeed.com
4 Purification Column chromatography, recrystallization Various solvents Ambient - Essential for isolating pure product

Research Findings and Notes

  • The preparation of this compound requires careful control of reaction conditions to maintain the integrity of the sulfonyl group and avoid side reactions such as over-oxidation or substitution at undesired positions.
  • Use of polar aprotic solvents like DMF or dichloromethane facilitates coupling reactions by stabilizing intermediates.
  • Mild temperatures and prolonged reaction times favor higher yields and purity.
  • The methylsulfonyl group contributes to the compound’s pharmacological properties and requires stable incorporation during synthesis.
  • Polymorphic forms of related sulfonylated pyridine compounds have been reported to influence bioavailability and stability, indicating the importance of thorough characterization post-synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can participate in binding interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

  • Piperidine Analog : 2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine (VP12826) has a 6-membered piperidine ring. Its molecular formula is C₁₃H₁₉ClN₂O₂S (MW ~302.82 g/mol), nearly identical to the pyrrolidine derivative but with an additional CH₂ group in the ring .
    • Impact :
  • Conformational Flexibility : Piperidine’s larger ring allows more conformational flexibility, affecting binding to biological targets.
  • Melting Points : Piperidine derivatives may exhibit lower melting points due to reduced polarity compared to pyrrolidine analogs, though substituents like methylsulfonyl mitigate this .

Sulfonylated vs. Non-Sulfonylated Compounds

  • Sulfonylated Analogs : Lenacapavir (HIV drug) and apremilast (anti-inflammatory) incorporate methylsulfonyl groups. Lenacapavir’s sulfonamide moiety contributes to capsid inhibition by enhancing hydrogen bonding , while apremilast’s sulfonyl group modulates kinase interactions .
  • Non-Sulfonylated Pyridines: Compounds in (e.g., nitro- or bromo-substituted pyridines) lack sulfonyl groups, resulting in lower polarity and altered pharmacokinetics. For example, 2-amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)pyridine has a higher melting point (287°C) due to nitro group rigidity .

Spectral Data and Characterization

  • IR Spectroscopy : Methylsulfonyl groups exhibit strong S=O stretching bands near 1150–1300 cm⁻¹ , distinguishing them from esters or amides .
  • ¹H NMR : Pyrrolidine protons resonate at δ 1.5–3.0 ppm , while piperidine protons appear upfield (δ 1.2–2.8 ppm ) due to ring size differences. The ethyl linker in both analogs shows signals near δ 2.5–3.5 ppm .

Data Table: Key Comparisons

Property Target Compound (Pyrrolidine) Piperidine Analog Non-Sulfonylated Pyridine
Molecular Formula C₁₃H₁₈ClN₂O₂S C₁₃H₁₉ClN₂O₂S C₂₃H₁₇ClN₄O₂ (e.g., nitro-substituted)
Molecular Weight (g/mol) 302.82 302.82 466–545
Melting Point Not reported Not reported 268–287°C
Key Functional Groups Cl, Methylsulfonyl Cl, Methylsulfonyl Cl, Nitro/Bromo
Synthetic Yield ~70% (estimated) ~70% (estimated) 67–81%
Biological Target Hypothetical: Viral capsid Similar to target Antimicrobial

Biological Activity

Introduction

2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement, including a pyridine ring, a chloro substituent, and a methylsulfonyl group attached to a pyrrolidine moiety. The molecular formula is C13H18ClN2O2S, and its pharmacological properties are of significant interest for developing therapeutic agents.

Chemical Properties

The compound's structure is characterized by:

  • Chloro Group : Contributes to its reactivity and potential interactions with biological targets.
  • Methylsulfonyl Group : May enhance solubility and biological activity.
  • Pyrrolidine Ring : Imparts unique conformational flexibility, which could affect binding to biological targets.
PropertyValue
Molecular FormulaC13H18ClN2O2S
Molecular Weight288.79 g/mol
StructureStructure

Biological Activity

Antimicrobial and Antiviral Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial and antiviral activities. These compounds have demonstrated efficacy against various pathogens, making them candidates for further pharmacological studies .

In particular, studies suggest that this compound may interact with specific protein targets involved in disease pathways, potentially modulating their activity. The interactions of similar compounds with biological targets have been well-documented, indicating a promising avenue for therapeutic development.

Case Studies

The exact mechanism of action for this compound remains to be fully elucidated. However, the presence of functional groups suggests it may undergo nucleophilic substitution reactions due to the chloro group and sulfonylation or oxidation reactions involving the methylsulfonyl group .

Comparative Analysis

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Biological Activities
4-PyridoneLacks methylsulfonyl groupUsed in chelation therapy
MethylpyrrolidineSimpler structure without chloro/sulfonyl groupsLimited biological activity
ChloropyridineOnly contains chlorinePrimarily serves as a chemical intermediate

The unique combination of functional groups in this compound enhances its potential biological activity compared to these similar compounds .

The biological activity of this compound indicates promising avenues for medicinal chemistry applications. Its structural uniqueness may contribute to significant antimicrobial and antiproliferative effects, warranting further research into its mechanisms of action and therapeutic potential. As studies progress, this compound could emerge as a valuable lead in drug development against various diseases.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine?

  • Methodology :

  • Step 1 : Start with functionalized pyridine precursors (e.g., 2-chloro-4-(chloromethyl)pyridine derivatives) .
  • Step 2 : Introduce the pyrrolidine moiety via nucleophilic substitution or coupling reactions. For example, use 1-(2-chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1) under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 3 : Sulfonate the pyrrolidine nitrogen using methylsulfonyl chloride in polar aprotic solvents like DMF or THF at 0–25°C .
  • Key Data : Typical yields range from 60–85%, with purity >95% confirmed by HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocol :

  • Storage : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the methylsulfonyl group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
  • Decomposition : Monitor for discoloration or precipitate formation, which indicates degradation.

Q. What analytical techniques are recommended for structural characterization?

  • Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm pyrrolidine stereochemistry and sulfonyl group integration .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity and molecular ion verification .
  • X-ray Crystallography : For resolving stereochemical ambiguities, as demonstrated for related pyrrolidine-pyridine hybrids .

Advanced Research Questions

Q. How does the methylsulfonyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The sulfonyl group acts as an electron-withdrawing substituent, directing electrophilic substitution to the pyridine ring’s 3-position.
  • In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the pyrrolidine ring may reduce yields unless bulky ligands (e.g., SPhos) are used .
  • Experimental Example : Use NaClO₂-mediated sulfonylation to modify the pyrrolidine nitrogen while preserving pyridine reactivity .

Q. What strategies address low regioselectivity in functionalizing the pyridine ring?

  • Approaches :

  • Directed C–H Activation : Install directing groups (e.g., pyridinyl) to control functionalization sites .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, guiding substitution patterns .
  • Case Study : For 2-chloro-4-(trifluoromethyl)pyridine analogs, regioselective amination at the 3-position achieved 90% selectivity using CuI/L-proline catalysts .

Q. How can conflicting data on biological activity be resolved?

  • Troubleshooting :

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., des-chloro byproducts) .
  • Solvent Effects : Test activity in multiple solvents (DMSO, saline) to assess aggregation or solubility artifacts .
  • Metabolite Screening : Use HR-MS to identify metabolites that may interfere with assays, as seen in sulfonamide derivatives .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary significantly (50–90%)?

  • Critical Factors :

  • Reagent Quality : Impurities in 1-(methylsulfonyl)pyrrolidine precursors reduce coupling efficiency .
  • Temperature Control : Exothermic reactions during sulfonylation require strict cooling (<10°C) to avoid side reactions .
  • Validation : Reproduce protocols using anhydrous solvents and freshly distilled amines to minimize variability .

Q. What explains discrepancies in computational vs. experimental binding affinities?

  • Root Causes :

  • Conformational Flexibility : The pyrrolidine ring’s chair-boat transitions are often oversimplified in docking studies .
  • Solvation Models : Implicit solvent models (e.g., PCM) may fail to capture explicit water interactions critical for sulfonyl group hydration .
  • Mitigation : Combine MD simulations (explicit solvent) with free-energy perturbation (FEP) calculations for improved accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine
Reactant of Route 2
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine

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